REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:11]([O-])=O)[C:5]([O:8][CH2:9][CH3:10])=[N:6][CH:7]=1.[Sn](Cl)Cl>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]([O:8][CH2:9][CH3:10])=[N:6][CH:7]=1
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Name
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|
Quantity
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15.5 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=NC1)OCC)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Sn](Cl)Cl
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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then heated
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Type
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TEMPERATURE
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Details
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at reflux for 2.5 hr
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Duration
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2.5 h
|
Type
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CUSTOM
|
Details
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then evaporated to dryness
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Type
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ADDITION
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Details
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The residue was treated with 2M NaOH (aq) (500 ml) that
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Type
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ADDITION
|
Details
|
was treated with anhydrous magnesium sulfate (˜50 g)
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Type
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CUSTOM
|
Details
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to give a filterable sludge
|
Type
|
CUSTOM
|
Details
|
The filtrate was separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with DCM
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OCC)N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |